N-(4-bromo-2-ethylphenyl)ethanesulfonamide

Lipophilicity LogP Membrane Permeability

Researchers optimizing hydrophobic drug candidates often face unpredictable membrane permeability from minor structural changes. N-(4-Bromo-2-ethylphenyl)ethanesulfonamide provides a quantifiable advantage over its methanesulfonamide analog. • ΔLogP = +0.39: Directly enhances passive diffusion across lipid bilayers for improved tissue distribution modeling. • 4 Rotatable Bonds: Offers measurable conformational entropy benefits in molecular docking and MD simulations. • Versatile Br Handle: Enables balanced reactivity in Pd-catalyzed cross-coupling for sequential functionalization. Supplied with ≥98% purity and stored at 2-8°C for long-term stability, ensuring reliable experimental reproducibility.

Molecular Formula C10H14BrNO2S
Molecular Weight 292.19
CAS No. 877131-30-1
Cat. No. B2644147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-ethylphenyl)ethanesulfonamide
CAS877131-30-1
Molecular FormulaC10H14BrNO2S
Molecular Weight292.19
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)Br)NS(=O)(=O)CC
InChIInChI=1S/C10H14BrNO2S/c1-3-8-7-9(11)5-6-10(8)12-15(13,14)4-2/h5-7,12H,3-4H2,1-2H3
InChIKeyLBXQIDBRPKKHGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromo-2-ethylphenyl)ethanesulfonamide: Chemical Profile & Procurement


N-(4-Bromo-2-ethylphenyl)ethanesulfonamide (CAS 877131-30-1) is a sulfonamide derivative characterized by a 4-bromo-2-ethylphenyl core linked to an ethanesulfonamide moiety . Its molecular formula is C₁₀H₁₄BrNO₂S with a molecular weight of 292.19 g/mol . The compound exhibits a topological polar surface area (TPSA) of 46.17 Ų, a computed LogP of 2.7731, and features four rotatable bonds . Commercial samples typically offer purity of ≥98% and are stored under dry conditions at 2–8°C to ensure long-term stability .

Lipophilicity-dependent assay study fit
Conformational flexibility in target-engagement research
Aryl bromide cross-coupling chemistry compatible
Sulfonamide hydrogen-bond donor for supramolecular assembly

N-(4-Bromo-2-ethylphenyl)ethanesulfonamide: Why Substitution Fails


Substituting N-(4-Bromo-2-ethylphenyl)ethanesulfonamide with a close analog such as the methanesulfonamide derivative (CAS 749928-94-7) is not trivial. While both share the 4-bromo-2-ethylphenyl pharmacophore, the elongation of the sulfonamide alkyl chain from methyl to ethyl introduces a quantifiable shift in lipophilicity (ΔLogP = +0.39) and increases the number of rotatable bonds by one . These seemingly minor modifications can significantly alter molecular conformation, passive membrane permeability, and target engagement kinetics in both biological and materials applications. The quantitative comparisons provided in Section 3 demonstrate that these structural differences are not merely semantic but translate into measurable physicochemical divergence that directly impacts experimental outcomes and procurement decisions .

Ethyl to methyl chain change shifts LogP by +0.39, altering membrane partitioning prediction.
Additional rotatable bond in ethanesulfonamide may modify target-binding conformational profiles.
Same TPSA but higher lipophilicity can confound structure-activity interpretation if chain length is ignored.

N-(4-Bromo-2-ethylphenyl)ethanesulfonamide: Head-to-Head Comparison


Enhanced Lipophilicity vs. Methanesulfonamide Analog

The ethanesulfonamide target compound exhibits a computed LogP value of 2.7731, which is 0.39 log units higher than that of its methanesulfonamide analog (CAS 749928-94-7; LogP = 2.383) . This difference, determined using consistent computational chemistry models , indicates a markedly higher preference for nonpolar environments.

Lipophilicity (LogP)
Head-to-head
LogP 2.7731 vs 2.383 (Δ+0.39)
Supports lipophilicity-dependent study fit
Computational prediction context
Lipophilicity LogP Membrane Permeability Drug Design

Increased Conformational Flexibility

N-(4-Bromo-2-ethylphenyl)ethanesulfonamide contains four rotatable bonds, whereas the methanesulfonamide analog possesses only three . The additional rotatable bond arises from the extra methylene unit in the ethanesulfonamide group, conferring greater conformational freedom.

Conformational Flexibility
Head-to-head
ΔRotatable Bonds = +1
May affect target-binding entropy studies
Structural analysis context
Rotatable Bonds Conformational Flexibility Structure-Activity Relationship

Identical Polar Surface Area

Both the target ethanesulfonamide and the methanesulfonamide analog share an identical topological polar surface area (TPSA) of 46.17 Ų . The addition of a methylene unit in the ethanesulfonamide group does not alter the count of hydrogen bond donors (1) or acceptors (2) , thereby preserving the compound's capacity for specific polar interactions while increasing its overall hydrophobic volume.

TPSA Conservation
Head-to-head
TPSA 46.17 Ų (identical)
Polar surface area identical; lipophilicity difference may drive partitioning
Same H-bond donor/acceptor count
TPSA Solubility Blood-Brain Barrier Oral Bioavailability

Purity and Storage Stability

Commercially available N-(4-bromo-2-ethylphenyl)ethanesulfonamide is routinely offered at a purity of ≥98% (ChemScene Cat. No. CS-0326145) and 98% (Leyan) , with a recommended long-term storage condition of 2–8°C in a sealed, dry environment . In contrast, the methanesulfonamide analog (CS-0362241) is also listed at 98% purity but may exhibit different shelf-life profiles due to variations in chemical stability .

Purity & Storage
Specification review
≥98% purity; 2–8°C, dry
High purity supports lot reproducibility
Vendor-specified conditions; verify per batch
Purity Reproducibility Supply Chain Reliability

N-(4-Bromo-2-ethylphenyl)ethanesulfonamide: Application Scenarios


Lipophilicity-Dependent Biological Assays

In cellular permeability or tissue distribution studies, the 0.39 LogP advantage of the ethanesulfonamide over the methanesulfonamide analog directly influences passive diffusion across lipid bilayers. Researchers aiming to optimize hydrophobic drug candidates or investigate structure-permeability relationships should prioritize this compound to avoid underestimating the contribution of the sulfonamide chain to membrane partitioning.

Conformational Flexibility in Target Engagement

The additional rotatable bond (4 vs. 3) in the ethanesulfonamide derivative provides a measurable increase in conformational entropy. This property is particularly relevant for molecular docking, molecular dynamics simulations, and biophysical assays (e.g., SPR, ITC) where ligand flexibility can dictate binding kinetics and thermodynamics.

Aryl Bromide Cross-Coupling Reactions

The 4-bromo substituent on the phenyl ring offers a well-established reactivity profile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) [1]. While not a direct quantitative comparator, the bromine atom provides a more balanced reactivity than chlorine (slower oxidative addition) and is less labile than iodine, making it a preferred handle for sequential functionalization in complex molecule synthesis.

Sulfonamide-Based Materials and Coordination

The combination of a sulfonamide hydrogen bond donor (H-Donor = 1) and a polar surface area of 46.17 Ų makes this compound a valuable building block for hydrogen-bonded organic frameworks (HOFs) or as a ligand for metal coordination. The enhanced lipophilicity of the ethanesulfonamide chain may promote self-assembly in nonpolar solvents compared to its less lipophilic analogs.

Application
Selection Property
Validation Focus
Lipophilicity-dependent biological assays
LogP difference context
Membrane partitioning experimental validation
Conformational flexibility in target engagement
Rotatable bond count
Binding kinetics and thermodynamics assessment
Aryl bromide cross-coupling reactions
Bromine as cross-coupling handle
Reactivity in Pd-catalyzed couplings
Sulfonamide-based materials and coordination
Hydrogen bond donor and PSA
Self-assembly in nonpolar solvents
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